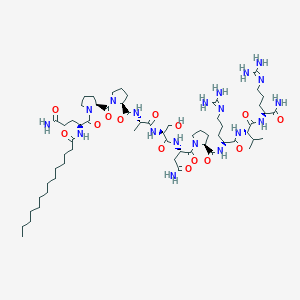
myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2 is a synthetic peptide known for its biological activity as a dynamin inhibitor. This compound interferes with the binding of amphiphysin and dynamin, which are crucial for various cellular processes, including endocytosis and vesicle trafficking .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, scavengers, and water.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as HPLC are employed to isolate the desired peptide from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP.
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Aplicaciones Científicas De Investigación
Myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2 has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes involving dynamin and amphiphysin.
Medicine: Explored for potential therapeutic applications in diseases where dynamin-mediated processes are dysregulated.
Industry: Utilized in the development of peptide-based drugs and biochemical assays.
Mecanismo De Acción
The compound exerts its effects by inhibiting the interaction between dynamin and amphiphysin. Dynamin is a GTPase involved in membrane fission events, and its inhibition can disrupt endocytosis and other vesicle trafficking processes. The peptide binds to the proline-rich domain of dynamin, preventing its association with amphiphysin and other SH3 domain-containing proteins .
Comparación Con Compuestos Similares
Similar Compounds
- Myristoyl-Gly-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2
- Myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Lys-NH2
Uniqueness
Myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2 is unique due to its specific sequence and myristoylation, which enhances its membrane-binding properties and biological activity. The presence of multiple proline residues also contributes to its structural rigidity and interaction with target proteins.
Propiedades
Fórmula molecular |
C61H107N19O14 |
|---|---|
Peso molecular |
1330.64 |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-1-[(2S)-5-amino-5-oxo-2-(tetradecanoylamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H107N19O14/c1-5-6-7-8-9-10-11-12-13-14-15-26-48(84)72-40(27-28-46(62)82)57(92)80-33-20-25-45(80)59(94)79-32-19-23-43(79)54(89)71-37(4)51(86)76-42(35-81)53(88)75-41(34-47(63)83)58(93)78-31-18-24-44(78)55(90)74-39(22-17-30-70-61(67)68)52(87)77-49(36(2)3)56(91)73-38(50(64)85)21-16-29-69-60(65)66/h36-45,49,81H,5-35H2,1-4H3,(H2,62,82)(H2,63,83)(H2,64,85)(H,71,89)(H,72,84)(H,73,91)(H,74,90)(H,75,88)(H,76,86)(H,77,87)(H4,65,66,69)(H4,67,68,70)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1 |
SMILES |
CCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



